N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide
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Overview
Description
“N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
Chemical reactions analysis involves studying the processes by which a chemical compound is formed or decomposed. Unfortunately, I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound2.Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonism
Several 3-substituted 5-chloro-2-methoxybenzamides, chemically related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide, were synthesized and found to have potent serotonin-3 (5-HT3) receptor antagonistic activity. These compounds, including the closely related (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, showed high affinity for 5-HT3 receptors and potent activity against the von Bezold-Jarisch reflex in rats (Kuroita, Sakamori, & Kawakita, 1996).
Antiproliferative Effects on Cancer Cells
Phenylpyrazolodiazepin-7-ones, structurally similar to the compound , have been synthesized and evaluated for their antiproliferative effects on cancer cells. Among these, a derivative exhibited potent activities against melanoma and hematopoietic cell lines, suggesting a role in cancer treatment (Kim et al., 2011).
Nonlinear Optical (NLO) Properties
Research on benzimidazole-tethered oxazepine heterocyclic hybrids, related to the compound , revealed that these compounds demonstrate significant nonlinear optical (NLO) properties. This suggests potential applications in areas requiring such properties, like photonics (Almansour et al., 2016).
Antimicrobial Properties
Some alkoxyphthalimide derivatives of naphthyridine, related in structure to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed competitive activities against various bacterial and fungal strains (Bhambi et al., 2009).
Fungicidal Activity
A practical synthesis method for novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, structurally similar to the compound , demonstrated moderate to high activities against phytopathogenic fungi. This indicates potential applications in agriculture as fungicides (Yang et al., 2017).
Safety And Hazards
The safety and hazards of a chemical compound describe its potential risks and precautions for handling. Unfortunately, I couldn’t find any specific information on the safety and hazards of this compound2.
Future Directions
The future directions for research on a chemical compound could involve further studies on its properties, uses, and potential applications. Unfortunately, I couldn’t find any specific information on the future directions for this compound.
properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-5-10-25-17-12-15(7-9-19(17)29-13-22(2,3)21(25)27)24-20(26)16-11-14(23)6-8-18(16)28-4/h5-9,11-12H,1,10,13H2,2-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVCPSASPFHRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide |
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